N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine is a complex organic compound with significant interest in chemical synthesis and potential applications in pharmaceuticals. This compound is characterized by its unique structural features, which include a furan ring, a morpholine moiety, and a dimethylamino group. The compound's chemical formula is , and it has a molecular weight of approximately 304.41 g/mol.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and AChemBlock, which provide high-purity versions for research and industrial applications. The compound's CAS number is 122894-56-8, which facilitates its identification in chemical databases.
N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine is classified as an organic amine due to the presence of amino groups. It also falls under the category of heterocyclic compounds due to the inclusion of a furan ring and morpholine structure.
The synthesis of N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine can be achieved through several methods, primarily involving the reaction between furan derivatives and morpholine-based compounds.
Technical Details:
The molecular structure of N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine features:
The compound's structural data can be represented using various chemical notation systems:
CN(C)CC1CNCCO1C(=N)C2=CC=CO2InChI=1S/C15H20N4OS/c1-17(2)12(13-7-8-19(18)14(13)20)11(16)15(21)9-6-10(17)22/h6,8,12H,7,9H2,1-2H3N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine can participate in various chemical reactions:
Technical Details: Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yields and selectivity.
The mechanism of action for N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine involves its interaction with biological targets, potentially acting as an enzyme inhibitor or receptor modulator.
The physical properties of N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine include:
Key chemical properties include:
N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine has potential applications in:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1